molecular formula C8H7N3O6 B1184703 {4-Amino-3,5-dinitrophenyl}

{4-Amino-3,5-dinitrophenyl}

Cat. No.: B1184703
M. Wt: 241.159
InChI Key: NJFIZLNWFNCIEC-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Aminated Aromatic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring, are a major class of industrial chemicals. nih.gov The synthesis of these compounds is primarily achieved through nitration, a reaction that introduces a nitro group onto an aromatic substrate. nih.gov These compounds are noted for their diverse applications, serving as precursors for products like dyes, polymers, and pharmaceuticals. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds valuable intermediates in organic synthesis. nih.govresearchgate.net

Aminated aromatic compounds, or aromatic amines, contain an amino group (–NH2) bonded to an aromatic ring. The amino group is a key functional group in a vast number of biologically active compounds and is a crucial component in the pharmaceutical industry. iucr.orgresearchgate.net The presence of the amino group can be leveraged for its hydrogen bonding capabilities, which is a critical aspect in the field of crystal engineering. iucr.orgresearchgate.net The synthesis of aromatic amines often involves the reduction of nitroaromatic compounds. rsc.org

{4-Amino-3,5-dinitrophenyl} is a quintessential example of a molecule that embodies the characteristics of both these classes. The interplay between the electron-donating amino group and the two electron-withdrawing nitro groups on the same aromatic ring creates a unique electronic environment, leading to distinct chemical reactivity and properties.

Significance of Dinitrophenyl and Aminophenyl Motifs in Chemical Synthesis and Theory

The dinitrophenyl group is a well-established motif in organic chemistry. For instance, 2,4-dinitrophenylhydrazine (B122626) is a classical reagent used for the qualitative analysis of carbonyl compounds. mdpi.com The dinitrophenyl moiety is also explored in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. nepjol.info The presence of two nitro groups enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack, a principle utilized in various synthetic transformations. zioc.ru

The aminophenyl motif is equally significant, serving as a fundamental building block in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. ontosight.airesearchgate.net The amino group's ability to act as a directing group in electrophilic aromatic substitution and its potential for conversion into other functional groups makes it a versatile tool for synthetic chemists. iucr.org Furthermore, the aminophenyl group's capacity for hydrogen bonding is instrumental in designing molecules with specific self-assembly properties and for interaction with biological targets. ontosight.aiacs.org

In {4-Amino-3,5-dinitrophenyl}, the combination of these two motifs on a single aromatic scaffold presents unique opportunities for research. The molecule can serve as a versatile precursor for the synthesis of more complex structures, including energetic materials and biologically active compounds. researchgate.netacs.org For example, derivatives of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine have been investigated as potent antitubercular agents. plos.org

Evolution of Research Trajectories for Related Highly Substituted Aromatic Compounds

Research into highly substituted aromatic compounds is a dynamic and evolving field. The development of new synthetic methodologies to create these complex molecules is a constant pursuit, driven by the need for novel materials and therapeutic agents. researchgate.net A major focus is on understanding how the steric and electronic effects of multiple substituents influence the properties and reactivity of the aromatic core. lmu.edu

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods for these compounds. researchgate.netresearchgate.net This includes the use of transition metal-free cycloadditions and other novel cascade reactions. researchgate.net Computational methods, such as density functional theory (DFT), are increasingly being used to predict the electronic properties and reactivity of highly substituted aromatic hydrocarbons, guiding synthetic efforts. lmu.edu

The study of {4-Amino-3,5-dinitrophenyl} and its derivatives fits squarely within these research trends. The molecule provides a platform to investigate the interplay of multiple, electronically distinct functional groups on an aromatic ring. Research on related compounds, such as polynitrophenyl-1,2,5-oxadiazoles, highlights the interest in developing heat-resistant and insensitive energetic materials. acs.org The synthesis and characterization of such highly substituted aromatics contribute to the fundamental understanding of structure-property relationships and pave the way for the design of new functional molecules.

PropertyValue
Molecular Formula C10H11N3O6
Molecular Weight 269.21 g/mol
Topological Polar Surface Area 144 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 4
Data for Ethyl {4-amino-3,5-dinitrophenyl}acetate. nih.gov

Properties

Molecular Formula

C8H7N3O6

Molecular Weight

241.159

IUPAC Name

2-(4-amino-3,5-dinitrophenyl)acetic acid

InChI

InChI=1S/C8H7N3O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3,9H2,(H,12,13)

InChI Key

NJFIZLNWFNCIEC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Amino 3,5 Dinitrophenyl

Direct Synthesis Approaches

The construction of the {4-Amino-3,5-dinitrophenyl} scaffold can be achieved through several key synthetic strategies. These methods primarily involve either the introduction of nitro groups onto an aminophenyl precursor or the amination of a dinitrophenyl starting material.

Nitration Strategies for Aminophenyl Precursors

A common approach to synthesize dinitrophenylamines involves the direct nitration of an appropriately substituted aminophenyl precursor. This electrophilic aromatic substitution reaction typically utilizes strong nitrating agents. For instance, the synthesis of 4-amino-3-nitro phenol (B47542) involves the acetylation of p-aminophenol, followed by nitration with nitric acid, and subsequent hydrolysis. google.com This multi-step process highlights a strategy to control the regioselectivity of nitration by using a protecting group for the amino functionality. The initial acetylation of p-aminophenol protects the amino group and directs the incoming nitro groups. The reaction is carried out using acetic anhydride, followed by the addition of 98% nitric acid. google.com A subsequent hydrolysis step with sodium hydroxide (B78521) solution removes the acetyl group to yield the final product. google.com

A similar strategy is employed in the synthesis of other related compounds. For example, the preparation of 2,6-dinitroaniline (B188716) can be achieved through various methods, including the desulfonation of potassium 4-amino-3,5-dinitrobenzenesulfonate. orgsyn.org This method involves the treatment of the potassium salt with concentrated sulfuric acid and water, followed by vigorous boiling under reflux. orgsyn.org

Amination Pathways for Dinitrophenyl Precursors

An alternative strategy involves the introduction of an amino group onto a pre-existing dinitrophenyl scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the aromatic ring is displaced by an amine nucleophile. The presence of two electron-withdrawing nitro groups on the ring makes it highly susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The synthesis of 2,6-dinitroaniline, for example, can be accomplished via the ammonolysis of 2,6-dinitrochlorobenzene. orgsyn.org In this reaction, the chlorine atom acts as a leaving group and is displaced by ammonia. Similarly, other precursors like 2,6-dinitroanisole (B1268829) and 2,6-dinitroiodobenzene can also undergo ammonolysis to yield the desired product. orgsyn.org

The efficiency of these amination reactions can be influenced by the nature of the leaving group and the reaction conditions. Studies have shown that fluorine is often an excellent leaving group in nucleophilic aromatic substitution reactions on electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is favored by the presence of strong electron-withdrawing groups like the nitro groups. wikipedia.org

Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are being applied to the synthesis of nitroaromatic compounds to reduce the use of hazardous reagents and solvents. semanticscholar.orgmdpi.com

Catalytic methods are being explored to improve the efficiency and selectivity of both nitration and amination reactions. For instance, the use of solid acid catalysts for nitration can offer advantages over traditional mixed acid systems by simplifying product isolation and catalyst recycling.

In the realm of amination, palladium-catalyzed N-arylations have emerged as powerful tools for forming C-N bonds. acs.org These methods can be applied to a wide variety of heteroarylamines and may offer a milder alternative to classical SNAr conditions. acs.org Furthermore, the development of one-pot syntheses and multicomponent reactions represents a key strategy in green chemistry, aiming to increase efficiency and reduce waste. researchgate.netrsc.org For example, a one-pot green protocol for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has been developed using molecular iodine as a catalyst in an aqueous medium. mdpi.com While not directly synthesizing {4-Amino-3,5-dinitrophenyl}, these approaches highlight the trend towards more sustainable synthetic practices in related fields.

Advanced Derivatization and Functionalization Reactions

The {4-Amino-3,5-dinitrophenyl} moiety serves as a versatile building block for the synthesis of more complex molecules. The amino and nitro groups present on the aromatic ring offer multiple sites for further chemical transformations.

Reactions of the Amino Group: Diazotization and Beyond

The primary amino group in 4-amino-3,5-dinitrophenyl derivatives is readily susceptible to diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. osti.govontosight.ai These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions.

For example, diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) has been developed as a chromogenic derivatizing reagent for the colorimetric assay of various pharmaceutical compounds. bioline.org.brresearchgate.net The diazonium salt of ADBA readily couples with electron-rich aromatic compounds, such as phenols and amines, to form intensely colored azo dyes. bioline.org.brresearchgate.net This reaction forms the basis of a sensitive analytical method for drug quantification. bioline.org.br

Beyond azo coupling, diazonium salts derived from dinitrophenylamines can participate in other transformations. For instance, the diazonium group can be replaced by a variety of other functional groups, providing access to a wide range of derivatives.

Nucleophilic Aromatic Substitution Involving Nitro Groups

The nitro groups on the {4-Amino-3,5-dinitrophenyl} ring are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com While the nitro groups themselves are not typically the leaving groups in these reactions, their presence is crucial for facilitating the displacement of other substituents on the ring.

However, under certain conditions, a nitro group can be displaced. The reactivity of the ring is significantly enhanced by the presence of multiple nitro groups. For example, in 1-amino-2,4,6-trinitrobenzenes, the addition of hydroxide ions can lead to the formation of σ-adducts and subsequent substitution of a nitro group. researchgate.net

Unveiling the Synthetic Pathways and Reactive Nature of {4-Amino-3,5-dinitrophenyl}

The chemical compound {4-Amino-3,5-dinitrophenyl} and its derivatives are pivotal in various chemical syntheses. Understanding the methodologies for its creation and its subsequent reactions is crucial for advancements in materials science and specialized chemical development. This article delves into the specific synthetic routes and reaction pathways involving this dinitrophenyl compound.

3 Selective Reduction and Oxidation Reactions of Nitro and Amino Functions

The selective transformation of the nitro and amino groups on the {4-Amino-3,5-dinitrophenyl} core is a key strategy for creating a variety of functionalized molecules.

The selective reduction of one nitro group in a dinitroaniline derivative can be a delicate process. Traditional methods for partial reduction of dinitroarenes include the Zinin reduction, which uses sodium sulfide (B99878) in an alkaline medium, and reduction with tin(II) chloride in an acidic environment. oup.com For dinitroaniline derivatives, sulfide reagents tend to reduce the nitro group that is ortho to the amino substituent. oup.com

Catalytic hydrogenation presents another avenue for selective reduction. For instance, the reduction of 2,4-dinitroanilines to 2-nitro-p-phenylenediamines has been successfully achieved using a 5% platinum on carbon catalyst in a mixture of acetic acid, water, and sulfuric acid. tandfonline.com This method, however, was not as effective for 2,4-dinitrophenol (B41442) or 2,4-dinitroanisole, where it resulted in a mix of mononitro-reduced products. tandfonline.com Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel in an ethanol/1,2-dichloroethane solvent mixture, which has shown excellent yields for the partial reduction of dinitroarenes. oup.com Iron powder in an acidic medium, sometimes enhanced with a noble metal catalyst like palladium chloride, has also been employed for the selective reduction of dinitrobenzenes. google.comgoogle.com

While the reduction of the nitro groups is a common focus, the oxidation of the amino group in {4-Amino-3,5-dinitrophenyl} derivatives can also be performed. However, attempts to oxidize both amino groups in related azoxy compounds have sometimes led to the decomposition of the starting material. acs.org

Table 1: Comparison of Selective Reduction Methods for Dinitroarenes

Method Reagents Conditions Selectivity/Yield Reference
Zinin Reduction Sodium sulfide Alkaline medium Tends to reduce the nitro group ortho to the amino substituent. oup.com
Tin(II) Chloride Reduction Tin(II) chloride Acidic conditions Tends to reduce the less sterically hindered nitro group. oup.com
Catalytic Hydrogenation 5% Platinum on carbon, H₂ Acetic acid, water, sulfuric acid, 85°C Yields of 45-60% for 2-nitro-p-phenylenediamines from 2,4-dinitroanilines. tandfonline.com
Hydrazine Hydrate Reduction Hydrazine hydrate, Raney nickel Ethanol/1,2-dichloroethane, 50-60°C Excellent yields for partial reduction of dinitroarenes. oup.com
Iron Powder Reduction Iron powder, acid Acidic medium Can achieve high selectivity (>99%) and yield (>98%). google.comgoogle.com

4 Condensation Reactions and Schiff Base Formation

The amino group of {4-Amino-3,5-dinitrophenyl} and related amino compounds readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govdavidpublisher.com This reaction typically involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. mdpi.com

The formation of Schiff bases is often catalyzed by acid, but careful control of pH is necessary. davidpublisher.com The reaction conditions, including the solvent, temperature, and substrate concentration, can significantly influence the reaction rate and the yield of the product. mdpi.comnih.gov For example, in the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes, apolar aprotic solvents favored the formation of the hemiaminal, while polar solvents shifted the equilibrium towards the Schiff base. mdpi.com

A variety of Schiff bases have been synthesized from different amino compounds and aldehydes. For instance, novel Schiff bases have been prepared from 4-nitro benzaldehyde (B42025) and 5-chloro-2-aminobenzoic acid. ijmcmed.orgnih.gov Similarly, 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been used to create a series of Schiff base derivatives by reacting it with substituted benzaldehydes. researchgate.net These reactions highlight the versatility of the condensation reaction in generating a diverse range of molecular structures.

5 Oligomerization and Self-Assembly Pathways for Related Dinitrophenyl Compounds

The {4-Amino-3,5-dinitrophenyl} moiety can be incorporated into larger molecular assemblies and oligomers through various synthetic strategies. The reactivity of its functional groups allows for its use as a building block in the construction of more complex structures.

One common method for analyzing and quantifying oligomers, particularly peptide oligomers, involves derivatization with 2,4-dinitrophenyl groups using Sanger's reagent (1-fluoro-2,4-dinitrobenzene). acs.orgresearchgate.netacs.org This process attaches the dinitrophenyl group to the N-terminus of the oligomers, facilitating their detection and analysis by techniques like reverse-phase HPLC. acs.orgacs.org

Furthermore, dinitrophenyl groups have been used as protecting groups in the synthesis of oligomeric compounds, such as oligonucleotides. google.com These protecting groups can be removed under specific conditions to allow for the stepwise assembly of the oligomer chain. google.com The ability to functionalize and polymerize dinitrophenyl compounds opens up possibilities for creating novel materials with tailored properties.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Electrophilic and Nucleophilic Processes

The {4-Amino-3,5-dinitrophenyl} system presents a highly electron-deficient aromatic ring due to the presence of two nitro groups. This deactivation generally makes electrophilic aromatic substitution challenging. Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a primary reaction pathway for derivatives containing the {4-Amino-3,5-dinitrophenyl} group. This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com Subsequently, a leaving group is eliminated, restoring the aromaticity of the ring.

The presence of electron-withdrawing groups, such as the nitro groups in the {4-Amino-3,5-dinitrophenyl} moiety, is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. libretexts.org The amino group, while electron-donating by resonance, has its effect diminished by the powerful withdrawing effect of the two ortho nitro groups.

Studies on related dinitroaniline compounds have shown that nucleophilic substitution can occur, for example, in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) ions, which yields 2,6-dinitrophenol. rsc.org The mechanism involves the formation of a σ-complex by the addition of the hydroxide ion to an unsubstituted position on the aromatic ring. rsc.org Similarly, the synthesis of N-(4-chlorobenzyl)-2,4-dinitroaniline is achieved through the nucleophilic substitution of 2,4-dinitrochlorobenzene with 4-chlorobenzylamine.

The table below summarizes the effect of substituents on the rate of nucleophilic aromatic substitution.

SubstituentEffect on RingRate of SNAr
-NO₂Strongly Electron-WithdrawingAccelerates
-NH₂Electron-DonatingDeactivates (but effect is complex)
-Cl, -Br, -IHalogens (Inductive Withdrawal)Moderate Acceleration

This table provides a general overview of substituent effects on nucleophilic aromatic substitution.

Studies on Aminolysis and Related Substitution Reactions

Aminolysis, the reaction with an amine, is a specific and well-studied class of nucleophilic substitution reactions. For esters and other derivatives containing the {4-Amino-3,5-dinitrophenyl} group, aminolysis is a key transformation.

Kinetic studies on the aminolysis of various dinitrophenyl esters have provided significant insights into the reaction mechanisms. The reactions of 2,4-dinitrophenyl derivatives with amines have been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. psu.edu The rate of these reactions is influenced by the basicity of the amine and the nature of the leaving group. psu.eduacs.org

For instance, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) with cyclic secondary amines in acetonitrile (B52724) has been studied, revealing both uncatalyzed and catalyzed reaction pathways. acs.org The Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often used to elucidate the mechanism. A linear Brønsted plot with a high β‎ₙᵤ꜀ value (e.g., around 0.8-1.0) is often indicative of a mechanism where the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. psu.eduacs.org

The table below presents kinetic data for the aminolysis of related dinitrophenyl compounds.

SubstrateAmineSolventRate Constant (k)Reference
4-Nitrophenyl 3,5-DinitrobenzoatePiperidineAcetonitrileVaries (catalyzed and uncatalyzed pathways) acs.org
2,4-Dinitrophenyl 2-ThiophenecarboxylateAlicyclic Secondary Amines80% DMSO/20% H₂ODownward curving Brønsted plot researchgate.net
Methyl 4-Nitrophenyl CarbonateSecondary Alicyclic AminesAqueousVaries with amine basicity researchgate.net

This table illustrates the types of kinetic data obtained from aminolysis studies of related compounds.

Photochemical Transformations and Reactive Intermediate Generation (e.g., Nitrenes, Nitrenium Ions)

Aryl azides containing the {4-Amino-3,5-dinitrophenyl} framework are precursors to highly reactive intermediates such as nitrenes and nitrenium ions upon photolysis. nih.gov These intermediates are involved in a variety of chemical transformations.

Nitrene Generation and Reactivity: Nitrenes are the nitrogen analogs of carbenes and are typically formed by the photolysis or thermolysis of azides with the expulsion of nitrogen gas. wikipedia.org Arylnitrenes can exist in either a singlet or triplet electronic state, which dictates their reactivity. wikipedia.orgdalalinstitute.com Phenyl azides with strong electron-donating groups, such as the amino group in the {4-Amino-3,5-dinitrophenyl} system, exhibit unique photochemical behavior. nih.gov

Nitrenium Ion Formation: Instead of undergoing ring expansion, which is a common reaction for many arylnitrenes, the nitrene generated from 4-amino-3-nitrophenyl azide (B81097) is a powerful base. nih.gov It rapidly abstracts a proton from various sources, including alcohols and even acidic C-H bonds, to form a nitrenium ion. nih.gov This protonation can be exceptionally fast; in methanol (B129727), it occurs in approximately 5 picoseconds. nih.gov The resulting nitrenium ion is stabilized by the electron-donating 4-amino group, leading to a diiminoquinone-like species. nih.gov These nitrenium ions are electrophilic and can be trapped by various nucleophiles. acs.orgbeilstein-journals.org

The general scheme for the photochemical generation of nitrenes and nitrenium ions is as follows:

Photolysis of Azide: R-N₃ + hν → R-N + N₂

Formation of Nitrene: The species R-N is the highly reactive nitrene.

Protonation to Nitrenium Ion: R-N + H⁺ → R-NH⁺

Studies on N,N-di(4-halophenyl)nitrenium ions, generated by photolysis of corresponding N-amino(2,4,6-collidinium) ions, have shown that these intermediates have singlet ground states and can be trapped by nucleophiles. acs.org

Influence of Solvent Effects and Reaction Conditions on Pathway Selectivity

The selectivity of chemical reactions involving the {4-Amino-3,5-dinitrophenyl} moiety is highly dependent on solvent properties and other reaction conditions like temperature and pH.

Solvent Effects: The solvent can influence reaction rates and even alter the mechanism of a reaction. In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used because they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and thus more reactive. acs.org

For example, kinetic studies of the reactions of 2-(acetylamino)ethyl 2,6-dinitrophenyl ether and N-acetyl-N-(2-hydroxyethyl)-2,6-dinitroaniline with sodium isopropoxide were conducted in a DMSO-2-propanol mixture. oup.com The solvent composition can significantly affect the rates of formation of intermediates and products.

In the aminolysis of esters, the solvent can influence the stability of the tetrahedral intermediate and the transition states. Hydrogen-bonding solvents can stabilize charged intermediates, potentially altering the rate-determining step of the reaction.

Reaction Conditions: The concentration of reactants can also determine the reaction pathway. In the reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide, the ratio of substitution product (2,6-dinitrophenol) to N-oxide formation is dependent on the hydroxide ion concentration. rsc.org The formation of the substitution product is second order in hydroxide concentration, while the N-oxide formation is first order. rsc.org

The table below summarizes the influence of solvents on reaction types relevant to the {4-Amino-3,5-dinitrophenyl} system.

Reaction TypePreferred Solvent TypeRationale
Nucleophilic Aromatic SubstitutionPolar Aprotic (e.g., DMSO, DMF)Enhances nucleophilicity of anionic reagents.
AminolysisAprotic or ProticCan influence the stability of intermediates and transition states.
Photochemical ReactionsInert SolventsTo prevent unwanted side reactions with the solvent.

This table provides a general guide to solvent selection for different reaction types.

Protonation Dynamics and Acid-Base Reactivity in Solution

The amino group of the {4-Amino-3,5-dinitrophenyl} moiety is basic and can be protonated in acidic solutions. However, the basicity of this amino group is significantly reduced by the strong electron-withdrawing effect of the two ortho nitro groups.

Acidity and Basicity: Substituted anilines, in general, are weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring. msu.edu This delocalization is further enhanced by electron-withdrawing substituents like the nitro group. libretexts.org In 3,5-dinitroaniline (B184610), the two nitro groups substantially decrease the electron density on the amino group, making it a very weak base. acs.org

The pKa of the conjugate acid of an amine is a measure of its basicity. A lower pKa value indicates a weaker base. The pKa of the conjugate acid of 4-amino-3,5-dinitrobenzoic acid has been noted to be very low, indicating its weak basicity. lifescienceglobal.com

Protonation Equilibria: The protonation of weakly basic anilines, such as those with multiple nitro substituents, has been studied using strong acid systems. core.ac.uk The extent of protonation depends on the acidity of the medium.

The dynamics of proton transfer reactions can be extremely fast. As mentioned in section 3.3, the protonation of the nitrene derived from 4-amino-3-nitrophenyl azide by methanol is one of the fastest intermolecular protonations observed. nih.gov The study of protonation dynamics provides fundamental insights into acid-base chemistry in solution. chimia.ch

The table below lists the approximate pKa values of the conjugate acids of some relevant anilines to illustrate the effect of nitro substitution.

CompoundApproximate pKa of Conjugate Acid
Aniline4.6
p-Nitroaniline1.0
2,4-Dinitroaniline-4.5
3,5-Dinitroaniline2.5 (This value may vary depending on the source and measurement conditions)

This table demonstrates the significant decrease in basicity of the amino group with increasing nitro substitution.

Theoretical and Computational Chemistry of 4 Amino 3,5 Dinitrophenyl

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

The electronic character of the {4-Amino-3,5-dinitrophenyl} system is dominated by the push-pull nature of its substituents. The amino group donates electron density into the π-system of the benzene (B151609) ring, while the meta-positioned nitro groups strongly withdraw electron density. This electronic arrangement significantly influences the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized over the more electron-rich portions of the molecule, primarily the amino group and the phenyl ring, while the LUMO is concentrated on the electron-deficient nitro groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov

In related dinitro-aromatic systems, such as derivatives of 3,5-dinitrobenzoic acid, DFT calculations have shown that the HOMO-LUMO energy gap is a key indicator of intramolecular charge transfer and potential biological activity. sigmaaldrich.com For the {4-Amino-3,5-dinitrophenyl} moiety, the significant charge separation created by the opposing substituents leads to a relatively small HOMO-LUMO gap, rendering the compound chemically reactive.

Table 1: Frontier Orbital Properties of Related Dinitro-Aromatic Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Gap (ΔE eV)
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) PBE0/vdW - - ~4.0-5.0
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide B3LYP/6-31G** - - Small gap indicates reactivity

Note: Data is illustrative and derived from studies on related compounds. Specific values for {4-Amino-3,5-dinitrophenyl} would require dedicated calculation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of molecules like 3,5-dinitroaniline (B184610). earthlinepublishers.com Functionals such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets like 6-31G(d,p) or 6-311G, offer a good balance of computational cost and accuracy for predicting various molecular properties. sigmaaldrich.cominpressco.comnih.gov

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For {4-Amino-3,5-dinitrophenyl} derivatives, key geometric parameters include the bond lengths and angles of the phenyl ring, the pyramidalization of the amino group, and the orientation of the nitro groups relative to the plane of the ring.

The PubChem database entry for 3,5-dinitroaniline (1-amino-3,5-dinitrobenzene) provides computed geometric data and references to crystal structure studies (CCDC Number: 163929). nih.gov These experimental structures serve as crucial benchmarks for validating the accuracy of DFT-predicted geometries. Conformational analysis, especially for N-substituted derivatives, involves mapping the potential energy surface by systematically rotating flexible dihedral angles to identify low-energy conformers. This process is essential for understanding how the molecule might adopt different shapes to interact with biological targets or other molecules. nih.gov

Calculation of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of different functional groups. nih.gov

For the {4-Amino-3,5-dinitrophenyl} system, characteristic vibrational frequencies include:

N-H stretching of the amino group.

Symmetric and asymmetric N-O stretching of the two nitro groups.

C-N stretching for both the amino and nitro substituents.

Aromatic C-C and C-H stretching and bending modes of the phenyl ring.

Theoretical spectra generated from these calculations can be compared with experimental data to confirm the structure of a synthesized compound. sigmaaldrich.com The B3LYP functional with a 6-31G(d,p) basis set has been shown to provide good predictions for the IR spectra of various organic molecules. researchgate.net

Analysis of Charge Distributions, Dipole Moments, and Molecular Electrostatic Potential (MEP)

The distribution of electrons within the {4-Amino-3,5-dinitrophenyl} framework is highly polarized. Natural Bond Orbital (NBO) analysis and Mulliken population analysis are computational techniques used to quantify the partial atomic charges on each atom. These analyses typically show a high negative charge on the oxygen atoms of the nitro groups and the nitrogen of the amino group, while the carbon atoms attached to the nitro groups and the hydrogen atoms of the amino group are positively charged. sigmaaldrich.com

Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The functional groups of the {4-Amino-3,5-dinitrophenyl} moiety are prime candidates for forming non-covalent interactions.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro groups are strong hydrogen bond acceptors. This is a critical interaction in both the solid-state packing of these molecules and their binding to biological targets. Computational studies on related dinitroaniline sulfanilamides have identified the nitro groups as essential hydrogen bond acceptors for their biological activity. nih.gov

Pi-Pi Stacking: The electron-deficient nature of the dinitrophenyl ring allows it to participate in π-π stacking interactions with electron-rich aromatic systems.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, map out the potential energy surface connecting reactants to products, and characterize the high-energy transition state structures. For reactions involving the {4-Amino-3,5-dinitrophenyl} group, such as nucleophilic aromatic substitution or reactions at the amino group, DFT can provide valuable mechanistic insights.

For instance, modeling the diazotization of the amino group, a common reaction for anilines, would involve locating the transition state for the attack of the diazotizing agent. inpressco.com Similarly, in studies of related energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), computational methods have been used to investigate decomposition pathways, such as the formation of nitroso intermediates and benzofurazan (B1196253) products upon photolysis. chemicalbook.com These studies help in understanding the stability and reactivity of polynitro-aromatic systems under various conditions.

Table 2: List of Chemical Compounds

Compound Name
{4-Amino-3,5-dinitrophenyl}
3,5-Dinitroaniline
1-Amino-3,5-dinitrobenzene
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
3,5-Dinitrobenzoic acid
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide
4-chloro-3,5-dinitropyrazole
4-diazo-3,5-dinitropyrazole
1,3-Dinitrobenzene
1,3,5-Trinitrobenzene
4-amino-3,5-dinitropyrazole
3,5-diamino-2,4,6-trinitrophenol
1,3,5-triamino-2-nitroso-4,6-dinitrobenzene
1,3,5-triamino-2,4-dinitrobenzene

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. From this, a variety of chemical descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce an electronic transition. wuxibiology.com This is a common feature in many colorful organic compounds and reactive species.

For the {4-Amino-3,5-dinitrophenyl} system, the electron-withdrawing nitro groups would be expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating amino group would raise the energy of the HOMO. The interplay of these groups determines the final HOMO-LUMO gap and the molecule's characteristic reactivity.

DescriptorFormulaChemical Interpretation
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron distribution. A larger value indicates a "harder," less reactive molecule.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability and reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A global index that measures the propensity of a species to accept electrons.

Local Reactivity and Atomic Charges: While global descriptors describe the molecule as a whole, local descriptors can predict which specific atoms within the molecule are most likely to participate in a reaction.

Mulliken Population Analysis is a method for estimating the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org It partitions the total electron density among the atoms, providing insight into the electrostatic nature of the molecule. In 2,6-dinitroaniline (B188716), one would expect the nitrogen atoms of the nitro groups to carry a positive partial charge and the oxygen atoms to carry a negative partial charge, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. However, Mulliken charges are known to be highly dependent on the choice of basis set in the calculation and can sometimes yield unphysical results. researchgate.netq-chem.com Alternative methods like Natural Population Analysis (NPA) or Hirshfeld charges are often preferred for more robust analysis.

The table below illustrates the kind of atomic charge data that would be generated from a computational study, showing how charges are distributed across the different atoms of the 2,6-dinitroaniline molecule.

Atom NumberAtom TypeRepresentative Mulliken Charge (e)
C1Carbon (Aromatic)+0.15
C2Carbon (Aromatic)-0.10
C3Carbon (Aromatic)+0.05
C4Carbon (Aromatic)-0.10
C5Carbon (Aromatic)+0.05
C6Carbon (Aromatic)+0.15
N (Amino)Nitrogen-0.30
H (Amino)Hydrogen+0.20
H (Amino)Hydrogen+0.20
N (Nitro)Nitrogen+0.50
O (Nitro)Oxygen-0.35
O (Nitro)Oxygen-0.35
Note: These values are illustrative examples for 2,6-dinitroaniline to demonstrate the output of a Mulliken population analysis and are not from a specific published study.

By combining these theoretical and computational approaches, a comprehensive understanding of the structure, dynamics, and reactivity of the {4-Amino-3,5-dinitrophenyl} compound can be achieved.

Advanced Applications in Materials Science and Chemical Sensor Development

Utilization as a Precursor for Novel Energetic Materials (Research and Design Perspectives)

The dinitrophenyl moiety, particularly when combined with an amino group, is a key structural motif in the design of energetic materials. The pyrazole (B372694) analogue of {4-Amino-3,5-dinitrophenyl}, known as 4-amino-3,5-dinitropyrazole (LLM-116), is a well-researched insensitive high explosive. researchgate.netresearchgate.net The research on LLM-116 provides valuable insights into the potential of {4-Amino-3,5-dinitrophenyl} derivatives as energetic materials.

The presence of nitro groups contributes to a high heat of formation and oxygen balance, which are critical for high detonation performance. The amino group, on the other hand, can enhance thermal stability and reduce sensitivity to impact and friction through the formation of intra- and intermolecular hydrogen bonds. Research in this area focuses on modifying the {4-Amino-3,5-dinitrophenyl} core to fine-tune its energetic properties. Strategies include the introduction of other explosophoric groups (e.g., -N3, -NF2) or the formation of energetic salts by protonation or deprotonation of the amino and nitro groups, respectively.

One research direction involves the synthesis of derivatives where the amino group is further functionalized. For instance, the trimerization of 4-amino-3,5-dinitropyrazole leads to the formation of 4-diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl) pyrazole (LLM-226), a thermally stable and insensitive diazo-based energetic material. researchgate.netosti.gov This suggests that derivatives of {4-Amino-3,5-dinitrophenyl} could also be used to create larger, more complex energetic molecules with enhanced stability.

The design of new energetic materials based on the {4-Amino-3,5-dinitrophenyl} scaffold is often guided by computational studies to predict detonation velocity, pressure, and sensitivity. These theoretical investigations help in prioritizing synthetic targets with the most promising combination of performance and safety.

Table 1: Comparison of Energetic Properties of LLM-116 and a Related Compound

Compound Density (g/cm³) Detonation Velocity (km/s) Detonation Pressure (GPa) Impact Sensitivity (J)
LLM-116 1.86 8.92 36.3 >60

| HMX | 1.91 | 9.10 | 39.3 | 7.4 |

This table presents data for 4-amino-3,5-dinitropyrazole (LLM-116) as a representative of the energetic potential of aminodinitrophenyl compounds.

Role in the Synthesis of Functional Organic Frameworks and Supramolecular Assemblies

The {4-Amino-3,5-dinitrophenyl} moiety possesses key features that make it a promising candidate as a building block for functional organic frameworks (FOFs) and supramolecular assemblies. The amino group can act as a hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and predictable intermolecular interactions, which are the basis for the self-assembly of complex architectures.

In the context of Metal-Organic Frameworks (MOFs), the amino group can be a coordination site for metal ions, or it can be further functionalized to introduce other coordinating groups. The dinitrophenyl backbone can act as a rigid linker, providing structural integrity to the framework. While direct examples of {4-Amino-3,5-dinitrophenyl} in MOF synthesis are not extensively reported, the use of amino-functionalized linkers is a well-established strategy for creating MOFs with tailored properties, such as enhanced gas sorption and catalytic activity. rsc.org The presence of the nitro groups could also introduce interesting electronic properties to the resulting MOF. For instance, energetic MOFs have been fabricated using potassium 5-carboxylato-3,4-dinitropyrazole, demonstrating the potential of related structures in this field. researchgate.netnih.gov

In supramolecular chemistry, the ability of {4-Amino-3,5-dinitrophenyl} to form charge-transfer complexes is of significant interest. The electron-rich amino group and the electron-deficient dinitrophenyl ring can interact with other aromatic systems through π-π stacking and charge-transfer interactions, leading to the formation of co-crystals and other supramolecular assemblies with unique optical and electronic properties. These assemblies have potential applications in sensors, nonlinear optics, and molecular electronics.

Development as a Derivatizing Reagent in Analytical Chemistry

The reactivity of the dinitrophenyl group has been extensively utilized in analytical chemistry for the derivatization of various analytes, enhancing their detection and separation.

Chromogenic Reagents for Spectrophotometric Methods

Derivatives of {4-Amino-3,5-dinitrophenyl}, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used as chromogenic reagents for the spectrophotometric determination of aldehydes and ketones. The reaction between DNPH and a carbonyl compound forms a colored 2,4-dinitrophenylhydrazone, which can be quantified using a spectrophotometer. This method is simple, cost-effective, and has been applied to the analysis of a wide range of samples, including environmental and biological matrices.

The dinitrophenyl moiety can also be used to develop chromogenic reagents for the detection of other functional groups. For example, the reaction of a dinitrophenyl derivative with primary and secondary amines can produce colored products suitable for spectrophotometric analysis. The intense color of these derivatives is due to the extended conjugation of the dinitrophenyl ring.

Derivatization for Enhanced Chromatographic Separations (e.g., HPLC, TLC)

Derivatization with dinitrophenyl-containing reagents is a common strategy to improve the chromatographic separation and detection of various analytes. In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either pre-column or post-column. For instance, the derivatization of amino acids with a dinitrophenyl reagent introduces a strong chromophore, allowing for their detection by UV-Vis detectors at higher wavelengths where interference from the sample matrix is reduced.

Similarly, in Thin-Layer Chromatography (TLC), the dinitrophenyl derivatives of colorless compounds are often colored, making them easily visible on the TLC plate without the need for a staining agent. This facilitates the qualitative and semi-quantitative analysis of various compounds, including amino acids and pharmaceuticals. The derivatization process can also alter the polarity of the analytes, which can be advantageous for achieving better separation on the chromatographic stationary phase.

Exploration in Coordination Chemistry and Ligand Design for Metal Complexes

The {4-Amino-3,5-dinitrophenyl} scaffold offers multiple potential coordination sites for metal ions, making it an interesting ligand for the design of novel metal complexes. The amino group can act as a Lewis base and coordinate to a metal center. Additionally, the oxygen atoms of the nitro groups can also participate in coordination, potentially leading to chelation or bridging between metal centers.

The electronic properties of the {4-Amino-3,5-dinitrophenyl} ligand can be tuned by the strong electron-withdrawing nature of the two nitro groups, which influences the coordination properties of the amino group and the stability of the resulting metal complexes. This allows for the design of ligands with specific electronic and steric properties to control the geometry and reactivity of the metal center.

While the coordination chemistry of {4-Amino-3,5-dinitrophenyl} itself is not extensively documented, related aminonitroaromatic compounds have been used to synthesize a variety of metal complexes with interesting magnetic, optical, and catalytic properties. For example, transition metal complexes with ligands derived from 4-aminoantipyrine (B1666024) have been studied for their antimicrobial activities. ub.edursc.org The study of such systems provides a foundation for exploring the potential of {4-Amino-3,5-dinitrophenyl} in coordination chemistry and in the development of new catalysts, sensors, and magnetic materials.

Crystal Engineering and Polymorphism Studies for Dinitrophenyl Derivatives

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions in the solid state. The {4-Amino-3,5-dinitrophenyl} molecule contains functional groups that can participate in a variety of strong and weak intermolecular interactions, including hydrogen bonding (N-H···O), π-π stacking, and C-H···O interactions. These interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of the solid material.

The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is of great importance in the fields of pharmaceuticals and energetic materials, as different polymorphs can exhibit different solubilities, stabilities, and sensitivities. Dinitrophenyl derivatives are known to exhibit polymorphism due to the flexibility of the nitro groups and the potential for different hydrogen bonding patterns.

For instance, the crystal structure of 4-amino-3,5-dichloropyridine, a related compound, reveals supramolecular chains formed through strong N—H⋯N hydrogen bonding, which are further interconnected by offset π–π stacking interactions. chemrxiv.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. Understanding the interplay of these interactions in {4-Amino-3,5-dinitrophenyl} derivatives is crucial for controlling their crystal structures and for the targeted design of materials with specific solid-state properties. While specific polymorphism studies on {4-Amino-3,5-dinitrophenyl} are limited, the principles of crystal engineering suggest that this compound and its derivatives are likely to exhibit rich and interesting solid-state chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-3,5-dinitrophenyl derivatives?

Methodological Answer: The synthesis typically involves nitration and reduction steps. For example, 4-amino-3,5-dinitrobenzoic acid (ADBA) is synthesized via nitration of 4-aminobenzoic acid followed by controlled reduction. Key parameters include reaction temperature (maintained at 0–5°C during diazotization) and stoichiometric control of nitric acid to avoid over-nitration. Post-synthesis purification employs recrystallization in ethanol-water mixtures to achieve >95% purity .

Q. How are spectroscopic techniques applied to characterize 4-Amino-3,5-dinitrophenyl compounds?

Methodological Answer:

  • UV-Vis Spectroscopy: Azo derivatives of ADBA exhibit λmax at 480–520 nm due to π→π* transitions in the nitro-aromatic system.
  • FT-IR: Nitro group asymmetric stretching (1530–1560 cm<sup>-1</sup>) and symmetric stretching (1340–1380 cm<sup>-1</sup>) confirm substitution patterns.
  • <sup>1</sup>H NMR: Aromatic protons resonate at δ 8.2–8.5 ppm (meta to nitro groups), while amino protons appear as broad singlets at δ 5.5–6.0 ppm .

Q. What safety protocols are critical when handling nitro-substituted aromatic amines?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported in MSDS data) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors.
  • Waste Disposal: Neutralize residual nitro groups with 10% sodium hydroxide before disposal .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data for nitro-aromatics be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state). For 2-chloro-3,5-dinitrophenyl derivatives, compare experimental NMR chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). X-ray diffraction (e.g., monoclinic P21/c space group) provides definitive bond lengths (C-NO2 ≈ 1.47 Å) and dihedral angles to validate computational models .

Q. What strategies optimize derivatization efficiency using 4-Amino-3,5-dinitrophenyl reagents in analytical chemistry?

Methodological Answer:

  • pH Optimization: ADBA-based azo coupling achieves maximal efficiency at pH 2.5–3.5, where the reagent exists as a diazonium ion without hydrolysis .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates.
  • Temperature Control: Maintain 25°C during derivatization to balance reaction rate and side-product formation .

Q. How do steric and electronic effects influence the reactivity of 4-Amino-3,5-dinitrophenyl in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nitro groups deactivate the aromatic ring, directing nucleophiles to the para position relative to the amino group. Steric hindrance from the 3,5-dinitro substituents reduces reaction rates by 30–50% compared to mono-nitro analogs. Kinetic studies (e.g., Hammett plots) show a ρ value of +2.1, confirming strong electron deficiency .

Q. What computational methods predict the mutagenic potential of nitro-aromatic compounds?

Methodological Answer:

  • QSAR Models: Use partial least squares (PLS) regression with descriptors like ELUMO (energy of the lowest unoccupied molecular orbital) and logP. For 4-Amino-3,5-dinitrophenyl derivatives, ELUMO < −1.5 eV correlates with mutagenicity (Ames test positive) .
  • Docking Simulations: Assess binding affinity to DNA bases (e.g., guanine) using AutoDock Vina. Nitro groups form hydrogen bonds with N7 of guanine, stabilizing adducts .

Q. How can chromatographic separations of 4-Amino-3,5-dinitrophenyl isomers be improved?

Methodological Answer:

  • HPLC Conditions: Use a C18 column with a gradient of 0.1% trifluoroacetic acid in acetonitrile/water (30→70% ACN over 20 min). Retention times differ by 1.2–1.5 min for ortho vs. para isomers.
  • Chiral Separations: Employ β-cyclodextrin stationary phases to resolve enantiomers (α = 1.8 for R/S forms) .

Q. What mechanistic insights explain photodegradation pathways of 4-Amino-3,5-dinitrophenyl compounds?

Methodological Answer: UV irradiation (λ = 254 nm) induces homolytic cleavage of C-NO2 bonds, generating aryl radicals detected via ESR. Quantum yield (Φ) measurements show 30% degradation after 60 min. Secondary pathways include nitro-to-nitrito rearrangements, confirmed by trapping with spin traps like DMPO .

Q. How are isotopic labeling techniques applied to trace metabolic pathways of nitro-aromatics?

Methodological Answer:

  • <sup>15</sup>N-Labeling: Synthesize 4-Amino-3,5-dinitrophenyl-<sup>15</sup>N2 via <sup>15</sup>NO2 nitration. LC-MS/MS tracks labeled metabolites (e.g., hydroxylamines) in hepatic microsomes.
  • Stable Isotope Ratio Analysis (SIRA): Measure δ<sup>13</sup>C values (−28‰ to −25‰) to distinguish biotic vs. abiotic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.